molecular formula C16H16F4O6S B14037222 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

Número de catálogo: B14037222
Peso molecular: 412.4 g/mol
Clave InChI: VTCYKQGNMANHKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a fluorinated benzoxepin derivative with a trifluoromethanesulfonyl (triflyl) oxy group at position 5 and a pivalate ester at position 6. This compound is structurally characterized by its bicyclic oxepin core, which is substituted with electron-withdrawing groups (EWGs) that influence its reactivity and stability.

Propiedades

Fórmula molecular

C16H16F4O6S

Peso molecular

412.4 g/mol

Nombre IUPAC

[9-fluoro-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H16F4O6S/c1-15(2,3)14(21)25-11-7-6-9-10(26-27(22,23)16(18,19)20)5-4-8-24-13(9)12(11)17/h5-7H,4,8H2,1-3H3

Clave InChI

VTCYKQGNMANHKL-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=CCCO2)OS(=O)(=O)C(F)(F)F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate typically involves multiple steps, starting from readily available precursorsThe final step often includes the esterification of the hydroxyl group with pivalic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Aplicaciones Científicas De Investigación

9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (CAS 2226905-25-3)

  • Structure : Replaces the triflyl oxy group at position 5 with a ketone (oxo) and retains the 9-fluoro and 8-pivalate groups.
  • Properties : Molecular weight = 280.29 g/mol, density = 1.203 g/cm³, boiling point = 405.1°C (predicted). This variant is commercially available for research use .

9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS 1009303-57-4)

  • Structure : Chlorine replaces fluorine at position 7.
  • Properties : Higher molecular weight (due to Cl vs. F) and similar triflyl oxy substituent. Marketed for medicinal applications but lacks user reviews or detailed physicochemical data .
  • Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may affect binding affinity in biological targets.

9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

  • Structure : Methyl group at position 8.
  • No molecular weight or stability data available .

Heteroatom Variation in the Benzoxepin Ring

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate (CAS 1142944-73-7)

  • Structure : Sulfur replaces oxygen in the oxepin ring, forming a thiepin core.
  • Properties : Used in medicinal chemistry; molecular formula = C16H16F3O6S2 (estimated). The sulfur atom increases lipophilicity and may alter metabolic stability .
  • Key Difference : Thiepin’s reduced ring strain and sulfur’s polarizability could modify pharmacokinetic profiles compared to oxepin analogs.

Substituent Variation at Position 5

7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS 2226905-14-0)

  • Structure : Chlorine at position 7 instead of fluorine at position 9.
  • Properties : Molecular weight = 428.81 g/mol, purity = 98%. The chloro substituent at position 7 may influence regioselectivity in further functionalization .
  • Key Difference : Positional isomerism impacts electronic distribution across the aromatic system.

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Status References
Target Compound (1510166-64-9) 9-F, 5-OSO2CF3, 8-pivalate C16H16F4O6S ~428.81 (estimated) Discontinued
9-Fluoro-5-oxo analog (2226905-25-3) 9-F, 5-oxo, 8-pivalate C15H17FO4 280.29 Available; density = 1.203 g/cm³
9-Chloro-5-OSO2CF3 analog (1009303-57-4) 9-Cl, 5-OSO2CF3, 8-pivalate C16H16ClF3O6S ~443.82 (estimated) Medicinal use; no stability data
Benzothiepin analog (1142944-73-7) S in ring, 5-OSO2CF3 C16H16F3O6S2 ~446.43 (estimated) Higher lipophilicity

Research Findings and Industrial Relevance

  • Electrophilicity : The triflyl oxy group in the target compound enhances electrophilicity at position 5, making it reactive toward nucleophilic substitution—a trait absent in the 5-oxo analog .
  • Biological Activity : Chloro and methyl analogs are explored in medicinal chemistry, though their efficacy and toxicity profiles remain understudied .

Actividad Biológica

The compound 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a novel synthetic derivative belonging to the class of dibenzoxepin compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate indicates the presence of various functional groups that contribute to its biological activity. The trifluoromethyl and sulfonyl moieties are known to enhance lipophilicity and bioactivity.

Property Value
Molecular FormulaC16H14F4O4S
Molecular Weight394.34 g/mol
CAS Number2226905-26-4
Chemical ClassDibenzoxepin derivative

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dibenzoxepins, particularly those with fluorinated substituents. A study focusing on dibenz[b,e]oxepin derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl substituent plays a crucial role in enhancing efficacy against multidrug-resistant strains.

Case Study: Antibacterial Screening

In a comparative study, various dibenzoxepin derivatives were synthesized and screened for their antibacterial properties. The results indicated that compounds with trifluoromethyl groups exhibited improved activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, showcasing their potential as novel antimicrobial agents .

The proposed mechanism of action for these compounds includes disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the sulfonyl group is believed to enhance binding affinity to bacterial enzymes, thereby inhibiting growth.

Cytotoxicity Studies

While assessing the therapeutic potential, cytotoxicity studies are essential. Compounds derived from dibenzoxepins have shown selective toxicity towards bacterial cells while exhibiting low cytotoxicity against mammalian cells. For instance, one study reported that certain derivatives had a selectivity index greater than 10 when tested against Vero cells, indicating a favorable safety profile for further development .

Summary of Key Studies

  • Lead Optimization : A study on lead optimization of 3,5-disubstituted derivatives revealed that modifications at specific positions could significantly enhance biological activity while maintaining low toxicity levels .
  • Antimicrobial Efficacy : Research demonstrated that the introduction of fluorine atoms in the structure led to compounds with enhanced antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Time-Kill Kinetics : Comparative time-kill kinetics studies indicated that some derivatives displayed bactericidal activity comparable to established antibiotics like vancomycin, further supporting their potential as therapeutic agents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.